Prodigiosin: A Technical Guide to its Molecular Structure and Characterization
Prodigiosin: A Technical Guide to its Molecular Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prodigiosin, a vibrant red pigment belonging to the tripyrrole family of natural products, has garnered significant attention within the scientific community. Produced by various bacteria, most notably Serratia marcescens, this secondary metabolite exhibits a remarkable spectrum of biological activities, including anticancer, immunosuppressive, and antimicrobial properties. This technical guide provides an in-depth exploration of the molecular structure of prodigiosin and a comprehensive overview of the analytical techniques employed for its characterization. Detailed experimental protocols, quantitative spectroscopic data, and visual representations of its mechanism of action are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Molecular Structure
Prodigiosin is chemically known as 4-methoxy-5-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-2,2'-bi-1H-pyrrole.[1] Its core structure consists of a unique linear tripyrrole skeleton, comprising three pyrrole rings (designated A, B, and C).[2] Rings A and B are directly linked, forming a bipyrrole unit, which is in turn connected to ring C via a methylene bridge.[2]
The molecular formula of prodigiosin is C₂₀H₂₅N₃O, and it has a molecular weight of 323.44 Da.[3][4] The conjugated system of double bonds within the tripyrrole structure is responsible for its characteristic intense red pigmentation. Prodigiosin is largely insoluble in water but exhibits moderate solubility in organic solvents such as ethanol, methanol, chloroform, acetonitrile, and dimethyl sulfoxide (DMSO).[2][3]
Spectroscopic Characterization
The definitive identification and structural elucidation of prodigiosin rely on a combination of modern spectroscopic techniques. This section details the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within the prodigiosin molecule. The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shift assignments in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for Prodigiosin in CDCl₃
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment | Coupling Constant (J) (Hz) |
| 6.348–7.105 | m | 5 | Ar–H | 7 |
| 5.34 | s | 1 | =CH | - |
| 3.67 | s | 3 | OCH₃ | - |
| 2.32 | t | 2 | CH₂ | - |
| 2.01 | s | 3 | CH₃ | - |
| 1.21–1.31 | m | 6 | CH₂ | - |
| 0.86 | t | 3 | CH₃ | - |
Data sourced from:[5]
Table 2: ¹³C NMR Spectroscopic Data for Prodigiosin in CDCl₃
| Chemical Shift (δ) (ppm) | Assignment |
| 147.1 | C₃'' |
| 128.5 | C₂'' |
| 125.2 | C₅'' |
| 58.7 | OCH₃ |
Data for quaternary carbons of ring C and the methoxy group. A more detailed assignment requires 2D NMR techniques. Data sourced from:[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of prodigiosin. Electrospray ionization (ESI) is a commonly used soft ionization technique for its analysis.
Table 3: Mass Spectrometric Data for Prodigiosin
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI-MS | Positive | 324.20, 324.3 | [M+H]⁺ |
A detailed fragmentation pattern from tandem mass spectrometry (ESI-MS/MS) is crucial for structural confirmation. While a complete, universally agreed-upon fragmentation pathway is not extensively detailed in the readily available literature, the primary fragmentation would involve the cleavage of the alkyl side chain and potential ruptures of the pyrrole rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended π-conjugated system of the tripyrrole backbone gives prodigiosin a characteristic strong absorption in the visible region of the electromagnetic spectrum.
Table 4: UV-Vis Spectroscopic Data for Prodigiosin
| Solvent | λmax (nm) |
| Methanol | 535 - 538 |
| Acidified Ethanol | 535 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the prodigiosin molecule.
Table 5: FT-IR Spectroscopic Data for Prodigiosin
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3315 | N-H stretching |
| ~2941 | Aromatic C-H stretching |
| ~1731 | C=O stretching |
| ~1609 | Aromatic C=C stretching |
Data sourced from:[7]
Experimental Protocols
This section provides generalized methodologies for the extraction, purification, and spectroscopic analysis of prodigiosin. Researchers should note that specific parameters may require optimization based on the producing strain and culture conditions.
Extraction and Purification of Prodigiosin
Caption: Workflow for the extraction and purification of prodigiosin.
Methodology:
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Cultivation: Culture a prodigiosin-producing bacterial strain, such as Serratia marcescens, in a suitable liquid or solid medium until significant red pigmentation is observed.
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Harvesting: If grown in a liquid medium, centrifuge the culture to pellet the bacterial cells. If on a solid medium, scrape the biomass.
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Extraction: Resuspend the cell pellet or biomass in an appropriate organic solvent. Acidified methanol (e.g., with 1 M HCl) is commonly used to enhance extraction efficiency. Acetone or ethanol can also be effective.
-
Cell Lysis: Disrupt the bacterial cells to release the intracellular pigment. This can be achieved through vigorous vortexing, sonication, or other cell disruption methods.
-
Clarification: Centrifuge the mixture to pellet the cell debris.
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Collection: Carefully collect the colored supernatant, which contains the crude prodigiosin extract.
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Concentration: Evaporate the solvent from the crude extract, typically using a rotary evaporator, to obtain a concentrated pigment residue.
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Purification: Purify the crude prodigiosin using column chromatography. A silica gel stationary phase is common, with a mobile phase gradient of solvents like hexane and ethyl acetate.
-
Purity Assessment: Monitor the purity of the collected fractions using thin-layer chromatography (TLC).
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain purified prodigiosin.
Spectroscopic Analysis Protocols
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UV-Vis Spectroscopy: Dissolve a small amount of purified prodigiosin in a suitable solvent (e.g., methanol) in a quartz cuvette. Scan the absorbance from 200 to 800 nm using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax).
-
FT-IR Spectroscopy: Prepare a sample by mixing a small amount of purified prodigiosin with potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, a thin film can be cast onto a salt plate. Analyze the sample using an FT-IR spectrometer over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Dissolve the purified prodigiosin in a suitable solvent compatible with ESI-MS (e.g., methanol or acetonitrile). Infuse the sample directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode.
-
NMR Spectroscopy: Dissolve a sufficient amount of purified prodigiosin (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
Signaling Pathways and Mechanism of Action
Prodigiosin's potent biological activities, particularly its anticancer effects, are attributed to its ability to modulate multiple cellular signaling pathways, primarily leading to apoptosis (programmed cell death).
Induction of Apoptosis
Prodigiosin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as by inducing stress in the endoplasmic reticulum (ER).
Caption: Prodigiosin-induced apoptosis signaling pathways.
Prodigiosin disrupts the balance of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria.[5] This, in turn, activates caspase-9, an initiator caspase that subsequently activates the executioner caspase-3, culminating in apoptosis.[8] Additionally, prodigiosin can induce ER stress, triggering the unfolded protein response (UPR). This can lead to apoptosis through the activation of the PERK-eIF2α-ATF4-CHOP and IRE1α-JNK signaling axes.[5]
Inhibition of Wnt/β-catenin Signaling
In certain cancers, such as breast cancer, prodigiosin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by prodigiosin.
Prodigiosin can suppress the phosphorylation of key components of this pathway, including LRP6, Dishevelled (DVL), and GSK3β.[1][2] This inhibition prevents the activation of β-catenin and the subsequent expression of its target genes, such as cyclin D1, which are involved in cell proliferation and tumor progression.[1][2]
Immunosuppressive Activity
Prodigiosin also exhibits immunosuppressive properties, primarily by targeting T-cell activation and proliferation.
Caption: Immunosuppressive mechanism of prodigiosin.
Unlike some conventional immunosuppressants, prodigiosin does not inhibit the production of interleukin-2 (IL-2). Instead, it is thought to interfere with the signaling cascade downstream of the IL-2 receptor.[4] A key molecular target is believed to be Janus kinase 3 (JAK3), a tyrosine kinase crucial for signal transduction from the IL-2 receptor.[4][9] By inhibiting JAK3 activation, prodigiosin effectively blocks the proliferation of T-cells.
Conclusion
Prodigiosin stands out as a natural product with a well-defined molecular structure and a diverse range of promising biological activities. The characterization of this molecule is robustly supported by a suite of spectroscopic techniques that provide unambiguous structural confirmation and quantification. The elucidation of its mechanisms of action, particularly its ability to induce apoptosis and modulate key signaling pathways in cancer and immune cells, underscores its potential as a lead compound in drug development. This technical guide serves as a consolidated resource to facilitate further research and development of prodigiosin and its derivatives for therapeutic applications.
References
- 1. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodigiosin induces apoptosis and inhibits autophagy via the extracellular signal-regulated kinase pathway in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodigiosins: a novel family of immunosuppressants with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 6. journal.waocp.org [journal.waocp.org]
- 7. A Promising Natural Red Pigment “Prodigiosin” Sensitizes Colon Cancer Cells to Ionizing Radiation, Induces Apoptosis, and Impedes MAPK/TNF-α/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and immunosuppressive activity of novel prodigiosin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
